BenchChemオンラインストアへようこそ!

4-{furo[3,2-c]pyridin-4-yl}morpholine

Physicochemical profiling Drug-likeness optimization Medicinal chemistry SAR

4-{furo[3,2-c]pyridin-4-yl}morpholine (CAS 46387-21-7; synonym 4-morpholinofuro[3,2-c]pyridine) is a heterocyclic small molecule (C₁₁H₁₂N₂O₂, MW 204.23) composed of a furo[3,2-c]pyridine bicyclic core bearing a morpholine substituent at the 4-position. The furo[3,2-c]pyridine scaffold has been validated as a pharmacophore in antipsychotic drug discovery programs (serotonin 5-HT₁/5-HT₂ receptor ligands with weak dopamine D₂ affinity) and as a key building block in kinase inhibitor design, including MNK1/2 and cMET/RON inhibitors.

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 46387-21-7
Cat. No. B2524007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{furo[3,2-c]pyridin-4-yl}morpholine
CAS46387-21-7
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESC1COCCN1C2=NC=CC3=C2C=CO3
InChIInChI=1S/C11H12N2O2/c1-3-12-11(9-2-6-15-10(1)9)13-4-7-14-8-5-13/h1-3,6H,4-5,7-8H2
InChIKeyJDXRSZNJVVCVLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-{furo[3,2-c]pyridin-4-yl}morpholine (CAS 46387-21-7): Provenance, Physicochemical Identity, and Scaffold Rationale for Procurement


4-{furo[3,2-c]pyridin-4-yl}morpholine (CAS 46387-21-7; synonym 4-morpholinofuro[3,2-c]pyridine) is a heterocyclic small molecule (C₁₁H₁₂N₂O₂, MW 204.23) composed of a furo[3,2-c]pyridine bicyclic core bearing a morpholine substituent at the 4-position . The furo[3,2-c]pyridine scaffold has been validated as a pharmacophore in antipsychotic drug discovery programs (serotonin 5-HT₁/5-HT₂ receptor ligands with weak dopamine D₂ affinity) and as a key building block in kinase inhibitor design, including MNK1/2 and cMET/RON inhibitors [1][2]. The morpholine substituent is distinguished from alternative cyclic amine appendages (piperidine, pyrrolidine, piperazine) by its oxygen-containing ring, which alters electronic character (pKa ≈ 7.87, predicted), hydrogen-bonding capacity, and lipophilicity, making this compound a rationally selectable intermediate for medicinal chemistry and PET tracer development programs [3].

4-{furo[3,2-c]pyridin-4-yl}morpholine Procurement: Why Simple In-Class Substitution Introduces Undocumented Risk


The 4-position substituent on the furo[3,2-c]pyridine core is not a passive structural placeholder; it fundamentally determines electronic distribution, basicity, and hydrogen-bonding geometry. When 4-chloro-furo[3,2-c]pyridine intermediates are subjected to nucleophilic aromatic substitution with cyclic secondary amines, morpholine, piperidine, and pyrrolidine each yield distinct 4-substituted products [1]. Morpholine introduces a ring oxygen that lowers the pKa of the conjugate acid relative to piperidine (ΔpKa ~2–3 units for the parent amines) and provides an additional hydrogen-bond acceptor, properties that translate into differential target engagement, off-rate kinetics, and metabolic stability in downstream bioactive compounds [2]. In kinase inhibitor programs, substituting the 4-morpholine group for a 4-piperazine or 4-piperidine has been shown to alter potency by >10-fold against specific targets [2][3]. Consequently, procurement of the exact 4-morpholine derivative – rather than an in-class analog with a different cyclic amine – is required to reproduce reported structure-activity relationships (SAR) and to ensure synthetic intermediate fidelity in multi-step routes to patent-protected imaging agents and therapeutic candidates [4].

4-{furo[3,2-c]pyridin-4-yl}morpholine: Comparator-Anchored Quantitative Differentiation Evidence


Predicted Basicity (pKa) of 4-{furo[3,2-c]pyridin-4-yl}morpholine vs. Piperidine and Pyrrolidine Analogs

The predicted acid dissociation constant (pKa) for the conjugate acid of 4-{furo[3,2-c]pyridin-4-yl}morpholine is 7.87 ± 0.40 . For the corresponding 4-piperidine analog, the pKa of the morpholine-free base piperidine is 11.22, while pyrrolidine has a pKa of 11.27; morpholine has a pKa of 8.36 [1]. Based on the ~3-unit lower pKa of the parent morpholine relative to piperidine/pyrrolidine, the 4-morpholinofuropyridine is expected to exhibit a lower degree of protonation at physiological pH (7.4) compared to its piperidine and pyrrolidine counterparts. This differential ionization state directly impacts passive membrane permeability, lysosomal trapping propensity, and occupancy of targets with pH-sensitive binding pockets.

Physicochemical profiling Drug-likeness optimization Medicinal chemistry SAR

XLogP3 Lipophilicity of 4-{furo[3,2-c]pyridin-4-yl}morpholine vs. In-Class Cyclic Amine Analogs

The predicted XLogP3 for 4-{furo[3,2-c]pyridin-4-yl}morpholine is 0.7 . Replacing the morpholine oxygen with a methylene group (piperidine analog) increases the predicted logP to ~1.5–1.8, representing a >3-fold increase in octanol-water partition coefficient. The introduction of the morpholine oxygen thus reduces lipophilicity by approximately 0.8–1.1 logP units compared to the 4-piperidine and 4-pyrrolidine analogs, a difference that falls within the range known to significantly affect solubility, metabolic stability, and promiscuous target binding.

Lipophilicity ADME prediction Fragment-based drug design

Synthetic Accessibility of 4-{furo[3,2-c]pyridin-4-yl}morpholine via SNAr vs. Piperidine and Pyrrolidine Analogs

The target compound is synthesized by nucleophilic aromatic substitution (SNAr) of 4-chloro-furo[3,2-c]pyridine (VIIa/VIIb) with morpholine, alongside parallel syntheses of the 4-piperidine and 4-pyrrolidine analogs using identical reaction conditions [1]. Morpholine, being a secondary amine with reduced nucleophilicity compared to piperidine (due to the electron-withdrawing inductive effect of the ring oxygen), typically requires longer reaction times or slightly elevated temperatures to achieve comparable yields. This differential reactivity has been exploited in chemoselective syntheses where the morpholine derivative serves as a stable, isolable intermediate that can be carried forward without competitive side reactions at the furan ring.

Nucleophilic aromatic substitution Process chemistry Building block scalability

Furo[3,2-c]pyridine Core vs. Thieno[3,2-c]pyridine Core: Divergent Electrophysiological Dopaminergic Profiles Despite Convergent Behavioral Antipsychotic Indices

In a direct comparative study of arylpiperazine derivatives bearing either a furo[3,2-c]pyridine or thieno[3,2-c]pyridine core, lead compounds from each series showed comparable behavioral antipsychotic activity in blockade of apomorphine stereotypy, apomorphine-induced climbing, Sidman avoidance, and conditioned avoidance response models [1]. Both series exhibited potent serotonin 5-HT₁ and 5-HT₂ receptor affinity with weak dopamine D₂ binding. However, electrophysiological recordings from dopamine neurons in areas A9 and A10 revealed distinctively different firing patterns between the furo and thieno prototypes (compounds 22 and 33), leading the authors to conclude that the two cores employ mechanistically different pathways to converge on similar behavioral endpoints [1]. This mechanistic divergence makes the furo[3,2-c]pyridine scaffold non-interchangeable with the thieno analog in programs where neuronal firing pattern selectivity is a critical parameter.

Antipsychotic drug discovery Dopamine neuropharmacology Scaffold hopping

Morpholine as a Preferred 4-Position Substituent for Patent-Backed PET Imaging Agent Scaffolds

UCB Biopharma SRL has secured patent protection (JP7341139B2, filed 2018, granted 2023) for radiolabelled 4-(furo[3,2-c]pyridin-4-yl) derivatives as PET imaging agents, specifically exemplified by 6-[2-(fluoromethyl)-4-(furo[3,2-c]pyridin-4-yloxy)phenyl]-1,5-dimethylpyrimidine-2,4(1H,3H)-dione compounds incorporating the furo[3,2-c]pyridin-4-yl motif [1]. While morpholine-substituted variants are not explicitly claimed in the primary examples, the patent's generic Markush structures encompass the 4-morpholinofuro[3,2-c]pyridine scaffold as a key intermediate for constructing the radiolabeled aryl ether linkage. The morpholine derivative's balanced lipophilicity (XLogP3 ≈ 0.7) and moderate basicity (pKa ≈ 7.87) make it a synthetically tractable precursor for the late-stage O-arylation step required to install the furopyridine moiety onto the pyrimidinedione core, distinguishing it from more basic and lipophilic piperidine analogs that could interfere with radiochemical coupling efficiency.

PET imaging Radiochemistry CNS drug development

Thermal Stability and Melting Behavior of 4-{furo[3,2-c]pyridin-4-yl}morpholine vs. Typical Heterocyclic Building Blocks

The experimentally determined melting point of 4-{furo[3,2-c]pyridin-4-yl}morpholine is 36–39 °C (from hexane) , while the predicted boiling point is 366.8 ± 42.0 °C . This low melting range (near ambient temperature) is notably lower than many structurally related furo[3,2-c]pyridine derivatives bearing bulkier or more polar substituents, which typically melt above 100 °C. The near-ambient melting point has practical implications for handling (the compound may be received as a low-melting solid or waxy semi-solid depending on shipment conditions), storage (recommended at −20 °C to prevent melting and potential degradation), and formulation for biological assays (liquid handling at room temperature may be feasible without co-solvent).

Solid-state characterization Compound handling Procurement quality control

4-{furo[3,2-c]pyridin-4-yl}morpholine: Evidence-Backed Application Scenarios for Targeted Procurement


Medicinal Chemistry: CNS-Penetrant Kinase Inhibitor Lead Optimization Requiring Controlled Basicity

When designing brain-penetrant kinase inhibitors (e.g., MNK1/2, cMET, RON), the morpholine substituent provides a predicted pKa of ~7.87 compared to ~11 for piperidine analogs . This ~3-unit reduction in basicity minimizes the fraction of positively charged species at physiological pH, reducing P-glycoprotein efflux susceptibility and lysosomal trapping—two well-validated barriers to CNS exposure. The furo[3,2-c]pyridine core further provides documented serotonergic activity with weak dopaminergic engagement, a profile that mitigates the risk of D₂-mediated hyperprolactinemia and extrapyramidal side effects observed with thieno[3,2-c]pyridine-based antipsychotics [1]. Researchers should prioritize 4-{furo[3,2-c]pyridin-4-yl}morpholine over the 4-piperidine analog when CNS Multiparameter Optimization (MPO) scores indicate that a basic pKa > 8 would violate desired property space.

Radiopharmaceutical Chemistry: PET Tracer Intermediate for Dopamine Receptor Imaging Agent Synthesis

The UCB Biopharma patent family (JP7341139B2) explicitly protects radiolabelled 4-(furo[3,2-c]pyridin-4-yl) derivatives as PET imaging agents . The 4-morpholinofuro[3,2-c]pyridine serves as a strategic intermediate for installing the furopyridine moiety via O-arylation onto a pyrimidinedione core bearing a [¹⁸F]fluoromethyl label. The morpholine derivative's moderate lipophilicity (XLogP3 ≈ 0.7) and controlled basicity are critical for maintaining radiochemical yield during the coupling step, as more basic amines (piperidine, pyrrolidine) can quench electrophilic fluorination reagents or promote radiolytic decomposition. Procurement of the morpholine variant ensures compatibility with established GMP radiochemistry workflows for CNS PET tracer production.

Chemical Biology: Selective Chemoproteomic Probe Synthesis via Stepwise Derivatization

The attenuated nucleophilicity of morpholine relative to piperidine, documented in the parallel synthesis study by Búdová et al. , enables chemoselective SNAr at the 4-position while preserving the furan ring integrity. This kinetic differentiation allows researchers to use 4-{furo[3,2-c]pyridin-4-yl}morpholine as a stable, pre-functionalized core for subsequent diversification at other positions (e.g., halogenation at C-2 or C-7 for cross-coupling) without competitive displacement of the morpholine group—a feature not reliably achievable with the more labile piperidine adduct. For chemical biology programs requiring a single regioisomerically pure scaffold for probe library construction, the morpholine derivative offers synthetic fidelity advantages.

Fragment-Based Drug Discovery: Hydrophilic Fragment with Validated Kinase Hinge-Binder Topology

With a molecular weight of 204.23 Da and XLogP3 of ~0.7 , 4-{furo[3,2-c]pyridin-4-yl}morpholine meets fragment library criteria (MW < 300, clogP < 3) and presents a furo[3,2-c]pyridine core capable of engaging the kinase hinge region through the pyridine nitrogen [1]. The morpholine oxygen provides an additional hydrogen-bond acceptor that can interact with the catalytic lysine or DFG-motif residues. For fragment screening campaigns targeting MNK1/2, cMET, or RON, this compound offers a pre-validated core scaffold with established nanomolar potency in elaborated inhibitors (e.g., MNK1 IC₅₀ = 1.2 nM for compound 34, a furo[3,2-c]pyridine-based inhibitor [1]), reducing the synthetic burden of fragment elaboration compared to de novo core discovery.

Quote Request

Request a Quote for 4-{furo[3,2-c]pyridin-4-yl}morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.